molecular formula C13H18BrN B1381129 1-(3-(2-Bromophenyl)propyl)pyrrolidine CAS No. 1704065-16-6

1-(3-(2-Bromophenyl)propyl)pyrrolidine

Cat. No.: B1381129
CAS No.: 1704065-16-6
M. Wt: 268.19 g/mol
InChI Key: NDTCROLXWUUNHA-UHFFFAOYSA-N
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Description

1-(3-(2-Bromophenyl)propyl)pyrrolidine is a useful research compound. Its molecular formula is C13H18BrN and its molecular weight is 268.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(2-bromophenyl)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-13-8-2-1-6-12(13)7-5-11-15-9-3-4-10-15/h1-2,6,8H,3-5,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTCROLXWUUNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 1-(3-(2-Bromophenyl)propyl)pyrrolidine in organic solvents

[1]

CAS Number: 1704065-16-6 Molecular Formula: C₁₃H₁₈BrN Molecular Weight: 268.20 g/mol [1]

Executive Summary

This compound is a tertiary amine intermediate characterized by a lipophilic bromophenylpropyl backbone and a polarizable pyrrolidine ring.[1] Its solubility behavior is governed by the interplay between the hydrophobic aryl-alkyl chain and the basic nitrogen center.

This guide provides a definitive solubility profile based on physicochemical principles and structural analogs. It establishes the compound's behavior in organic solvents, the critical impact of pH on aqueous solubility, and validated protocols for experimental determination.

Physicochemical Basis of Solubility

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.

Structural Analysis[1]
  • Lipophilic Domain: The 2-bromophenyl group and the propyl linker contribute significantly to the non-polar surface area, driving solubility in chlorinated and aromatic solvents.

  • Hydrophilic/Basic Domain: The pyrrolidine nitrogen is a hydrogen bond acceptor but lacks hydrogen bond donors. This renders the free base insoluble in water but highly soluble in acidic aqueous media due to protonation.

  • pKa Estimation: Based on structural analogs (e.g., N-alkylpyrrolidines), the pKa of the conjugate acid is estimated at 9.5 – 10.2 .

Predicted Hansen Solubility Parameters (HSP)

The solubility can be modeled using the "Like Dissolves Like" principle via HSP




ParameterEstimated Value (MPa

)
Significance
Dispersion (

)
~17.5High affinity for aromatic solvents (Toluene).[1]
Polarity (

)
~4.0Moderate polarity due to the C-N and C-Br bonds.[1]
H-Bonding (

)
~5.5Low H-bonding capacity (acceptor only).[1]
Total (

)
~19.0Matches well with DCM (

) and THF (

).

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility for the free base form of the compound.

High Solubility Solvents (Preferred for Synthesis/Processing)

These solvents are recommended for reaction media and initial dissolution.

  • Dichloromethane (DCM) & Chloroform: Excellent solubility (>100 mg/mL). The high dispersion forces of chlorinated solvents interact favorably with the bromophenyl ring.

  • Tetrahydrofuran (THF): Excellent solubility. The ether oxygen interacts with the positive potential of the specific carbons, while the non-polar backbone accommodates the alkyl chain.

  • Ethyl Acetate: Good solubility. Useful for extraction from basic aqueous layers.

Moderate to High Solubility (Polar Protic)
  • Methanol & Ethanol: Soluble. While the compound cannot donate H-bonds, the alcohol hydroxyls can donate to the pyrrolidine nitrogen. Note: Solubility may decrease at very low temperatures, making these suitable for recrystallization of salts.

Conditional Solubility (pH Dependent)
  • Water:

    • pH > 11 (Free Base):Insoluble (< 0.1 mg/mL). The hydrophobic effect dominates.

    • pH < 4 (Salt Form):Highly Soluble (> 50 mg/mL). Protonation of the nitrogen creates a cationic surfactant-like structure, fully solvated by water.

Low Solubility (Anti-Solvents)
  • n-Hexane / Heptane: Moderate to Low.[1] While the alkyl chain is compatible, the polarity of the amine/bromide functionality often leads to oiling out or precipitation, especially at low temperatures.

  • Diethyl Ether: Moderate. Often used to precipitate the hydrochloride salt from a more polar solution.

Solvation Mechanism & Thermodynamics[1]

The dissolution process involves the disruption of the crystal lattice (or liquid intermolecular forces) and the formation of a solvation shell.

SolvationMechanismSoluteSolid/Oil Solute(Van der Waals Forces)CavityCavity Formation(Endothermic +ΔH)Solute->CavityLattice EnergyBreakdownSolventOrganic Solvent(Dipole/Dispersion)Solvent->CavityInteractionSolute-SolventInteraction(Exothermic -ΔH)Cavity->InteractionMixingSolutionHomogeneousSolutionInteraction->SolutionΔG < 0

Figure 1: Thermodynamic cycle of solvation for this compound.

Experimental Protocol: Solubility Determination

As specific quantitative data for this intermediate may vary by batch (purity/polymorph), the following self-validating protocol is the gold standard for determination.

Shake-Flask Method (Standard OECD 105)[1]

Objective: Determine saturation solubility at 25°C.

Reagents:

  • Test Compound: this compound (>98% purity).[1]

  • Solvents: HPLC Grade (DCM, MeOH, Water pH 7.4, Toluene).

Workflow:

  • Preparation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 100 rpm).

  • Clarification: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (254 nm) against a standard curve.

ExperimentalProtocolStartStart: Excess Solid + SolventAgitateAgitate 24h @ 25°C(Thermodynamic Equilibrium)Start->AgitateCheckVisual Check:Is solid still present?Agitate->CheckAddSolidAdd more solidCheck->AddSolidNoFilterFilter (0.45 µm PTFE)or CentrifugeCheck->FilterYesAddSolid->AgitateAnalyzeHPLC-UV Quantification(Calc. Concentration)Filter->Analyze

Figure 2: Step-by-step workflow for saturation solubility determination.

Applications in Synthesis & Purification[2]

Salt Formation Strategy

To isolate the compound from organic reaction mixtures:

  • Dissolve the crude free base in Diethyl Ether or Ethyl Acetate .

  • Slowly add HCl in Dioxane or Ethanol .

  • The hydrochloride salt will precipitate due to its insolubility in non-polar ethers.

Liquid-Liquid Extraction (Work-up)
  • Acidic Phase: The compound partitions into the aqueous layer (pH < 4). Impurities (non-basic) remain in the organic layer.

  • Basification: Adjust aqueous layer to pH > 12 using NaOH.

  • Extraction: Extract the free base into DCM or TBME (Tert-butyl methyl ether).[1]

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]

  • PubChem Database. (n.d.). Compound Summary for CAS 1704065-16-6. National Center for Biotechnology Information. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

Unlocking the Therapeutic Potential of 1-(3-(2-Bromophenyl)propyl)pyrrolidine: A Roadmap for Biological Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The compound 1-(3-(2-Bromophenyl)propyl)pyrrolidine represents a novel chemical entity with significant, yet unexplored, therapeutic potential. Its structure incorporates several key pharmacophoric features—the pyrrolidine ring, a privileged scaffold in medicinal chemistry; a flexible propyl linker; and a 2-bromophenyl moiety—suggesting a high probability of interaction with multiple biological targets.[1][2] This technical guide provides a comprehensive, hypothesis-driven roadmap for the systematic identification and validation of these targets. As direct biological data for this specific compound is not yet available in published literature, this paper leverages structure-activity relationship (SAR) analyses of analogous compounds to propose high-priority target classes, including central nervous system (CNS) receptors and transporters, key enzymes in oncology and metabolic disease, and ion channels.[3][4] We present detailed, field-proven experimental protocols for target validation, from initial computational screening and in vitro binding assays to functional cellular assays. This guide is intended for researchers, scientists, and drug development professionals, offering the strategic and technical framework necessary to elucidate the mechanism of action and unlock the full therapeutic promise of this compound.

Introduction: Deconstructing the Pharmacophore

The rational exploration of a novel chemical entity begins with a thorough analysis of its structure. The molecule this compound is comprised of three distinct moieties that are prevalent in a wide range of pharmacologically active agents.[3][5] Understanding the contribution of each component allows for the generation of informed hypotheses regarding its potential biological interactions.

  • The Pyrrolidine Ring: This five-membered saturated heterocycle is a cornerstone of modern drug discovery, found in numerous FDA-approved drugs.[6] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is critical for achieving high target affinity and selectivity.[1][6] The nitrogen atom can act as a hydrogen bond acceptor, while a protonated form can be a hydrogen bond donor, facilitating interactions with target proteins.[7][8]

  • The Propyl Linker: The three-carbon chain provides conformational flexibility, allowing the two terminal aromatic and heterocyclic rings to adopt optimal orientations within a target's binding pocket. This type of linker is a common feature in ligands targeting CNS receptors and transporters.

  • The 2-Bromophenyl Group: The ortho-substituted bromine atom significantly influences the molecule's electronic and steric properties. It can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity. Its position may also induce a specific torsional angle relative to the propyl linker, conformationally predisposing the molecule for certain targets while disfavoring others.

This structural makeup strongly suggests that this compound is a prime candidate for investigation across several therapeutic areas, most notably in neuroscience, oncology, and infectious diseases.

A Strategic Framework for Target Identification

A multi-pronged approach, integrating computational and experimental methods, is essential for efficiently identifying and validating the biological targets of a novel compound. This workflow ensures that resources are directed toward the most promising hypotheses, maximizing the probability of success.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Mechanism & Selectivity A Compound Structure Analysis (Pharmacophore Identification) B Computational Docking (Virtual Target Screening) A->B Hypothesis Generation C Broad Panel Screening (e.g., Eurofins SafetyScreen) B->C Prioritize Targets D Radioligand Binding Assays (Affinity - Ki) C->D High-Priority Targets F Functional Cellular Assays (Activity - EC50/IC50) D->F E Enzyme Inhibition Assays (Potency - IC50) E->F G Electrophysiology (Ion Channel Modulation) F->G Confirmed Hits I Lead Optimization (SAR Studies) G->I H Target Engagement Assays (Cellular Thermal Shift) H->I

Caption: A strategic workflow for biological target identification.

Hypothesized Target Class 1: Central Nervous System (CNS) Modulators

The overall architecture of this compound bears a resemblance to known ligands for monoamine transporters and G-protein coupled receptors (GPCRs) involved in neurotransmission.

Monoamine Transporters (SERT, DAT, NET)
  • Scientific Rationale: Phenylpropylamine derivatives are classic scaffolds for inhibitors of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. These transporters are critical targets for the treatment of depression, anxiety, and attention-deficit/hyperactivity disorder. The pyrrolidine ring can mimic the amine functionality required for transporter recognition.

  • Experimental Validation: The primary validation methods are radioligand binding and neurotransmitter uptake assays.

Parameter Binding Assay (Affinity) Uptake Assay (Function)
Objective Determine equilibrium dissociation constant (Ki)Measure 50% inhibitory concentration (IC₅₀)
Method Competitive displacement of a known radioligandQuantify inhibition of radiolabeled substrate uptake
Example Radioligand [³H]Citalopram (SERT), [³H]WIN 35,428 (DAT)[³H]Serotonin (SERT), [³H]Dopamine (DAT)
Cell System HEK293 cells stably expressing the transporterSame as binding, or synaptosomes
Key Output Ki value (nM)IC₅₀ value (nM)
Protocol 1: Radioligand Binding Assay for SERT
  • Cell Culture: Culture HEK293 cells stably expressing human SERT (hSERT) to ~90% confluency.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), and centrifuge at 48,000 x g for 20 min at 4°C. Resuspend the pellet (membrane preparation) in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer with 0.1% BSA.

    • 25 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM).

    • 25 µL of [³H]Citalopram (final concentration ~1 nM).

    • For non-specific binding (NSB) wells, add a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) instead of the test compound.

  • Incubation: Add 150 µL of the membrane preparation (~10-20 µg protein/well) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester. Wash filters three times with ice-cold assay buffer.

  • Detection: Allow filters to dry, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB) and plot the percentage of inhibition against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.

Sigma Receptors (σ₁ and σ₂)
  • Scientific Rationale: The σ₁ receptor is a unique intracellular chaperone protein implicated in neuroplasticity, neuroprotection, and mood regulation. Many CNS-active drugs show affinity for sigma receptors. The lipophilic nature and tertiary amine of the test compound make it a candidate ligand.

  • Experimental Validation: Radioligand binding assays are the gold standard for determining affinity.

G cluster_0 Sigma-1 Receptor (σ1R) Signaling Ligand This compound Receptor σ1 Receptor (ER Membrane) Ligand->Receptor Binds IP3R IP3 Receptor Receptor->IP3R Stabilizes/Modulates Ca Ca²⁺ Release (from ER) IP3R->Ca Potentiates Cellular Cellular Effects (Neurite Outgrowth, Ion Channel Modulation) Ca->Cellular

Caption: Hypothesized modulation of the Sigma-1 receptor.

Hypothesized Target Class 2: Enzyme Inhibitors

The pyrrolidine scaffold is a key component in many potent and selective enzyme inhibitors.[1]

Dipeptidyl Peptidase-IV (DPP-IV)
  • Scientific Rationale: DPP-IV is a key therapeutic target for type 2 diabetes. Many DPP-IV inhibitors, such as vildagliptin, contain a pyrrolidine ring that interacts with the enzyme's active site.[3]

  • Experimental Validation: A fluorogenic enzyme inhibition assay is a direct and efficient method to determine potency.

Protocol 2: DPP-IV Fluorogenic Inhibition Assay
  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Enzyme: Recombinant human DPP-IV.

    • Substrate: Gly-Pro-AMC (Aminomethylcoumarin).

    • Test Compound: this compound.

  • Assay Procedure: In a black 96-well plate, add:

    • 50 µL of assay buffer.

    • 10 µL of the test compound at various concentrations.

    • 20 µL of DPP-IV enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the Gly-Pro-AMC substrate to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value.

Poly(ADP-ribose) Polymerases (PARP)
  • Scientific Rationale: PARP inhibitors are a major class of anticancer agents. Benzimidazole carboxamides bearing a pyrrolidine nucleus have been successfully developed as PARP-1 and PARP-2 inhibitors.[6] The bromophenyl group of our test compound could potentially occupy the nicotinamide-binding pocket of the enzyme.

  • Experimental Validation: Commercially available chemiluminescent or colorimetric PARP activity assays are widely used.

Hypothesized Target Class 3: Ion Channel Modulators

Derivatives of pyrrolidine-2,5-dione are well-established as having anticonvulsant properties, often acting through the modulation of voltage-gated sodium or calcium channels.[3][6][9]

  • Scientific Rationale: The structural features of the compound, particularly its lipophilicity and potential to carry a positive charge at physiological pH, are consistent with known ion channel blockers. Anticonvulsant activity is a key indicator of potential interaction with these targets.[3][9]

  • Experimental Validation: Whole-cell patch-clamp electrophysiology is the definitive method for characterizing the effects of a compound on ion channel function.

A Prepare Cell Culture (e.g., CHO cells expressing Nav1.7) B Obtain Gigaohm Seal (Pipette to Cell Membrane) A->B C Establish Whole-Cell Configuration B->C D Record Baseline Currents (Voltage-step protocol) C->D E Perfuse Test Compound (this compound) D->E F Record Post-Compound Currents E->F G Washout Compound & Record Recovery F->G H Analyze Data (Peak current, Inactivation kinetics, IC50) G->H

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

The compound this compound stands as a promising but enigmatic molecule. Based on robust structure-activity relationship principles, this guide has outlined a clear and logical path forward for its biological characterization. The highest priority target classes identified are monoamine transporters , sigma receptors , and voltage-gated ion channels due to the compound's structural similarity to known ligands for these targets.

Initial screening should focus on the binding and functional assays detailed herein. Any confirmed hits must be followed by comprehensive selectivity profiling to rule out off-target effects and build a strong foundation for any future drug development program. The synthesis of analogs, particularly modifying the substitution on the phenyl ring and the stereochemistry of the pyrrolidine, will be a critical next step in elucidating the structure-activity relationship and optimizing for potency and selectivity. This systematic approach will be instrumental in defining the therapeutic niche for this promising chemical scaffold.

References

  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. Retrieved from PharmaBlock website.[7][8]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4863. [Link][6]

  • BenchChem. (n.d.). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Retrieved from BenchChem website.[1]

  • PharmaBlock. (n.d.). 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery. Retrieved from PharmaBlock website.[8]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link][3][10]

  • BenchChem. (n.d.). 3-[(3-Bromophenyl)methyl]pyrrolidine | C11H14BrN. Retrieved from BenchChem website.[2]

  • Ramirez, J., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 29(14), 3349. [Link]

  • Singh, P., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link][4]

  • Rathod, D., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10692-10703. [Link][9]

  • Ekins, S., et al. (2002). Structure-activity relationship: Analyses of P-glycoprotein substrates and inhibitors. Journal of Molecular Graphics and Modelling, 20(4), 305-322. [Link]

  • Hu, Y. Y., et al. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design, 31(30), 2438-2463. [Link]

  • Kostyanovsky, R. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. [Link][5]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • An overview on chemistry and biological importance of pyrrolidinone. (2018). ResearchGate. [Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). RSC Medicinal Chemistry. [Link]

  • Poroikov, V. V., & Filimonov, D. A. (2010). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Current Topics in Medicinal Chemistry, 10(6), 578-583. [Link]

  • Ciulli, A., & Philpott, M. (2016). Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology. MedChemComm, 7(5), 777-794. [Link]

  • Frejat, F. A., et al. (2022). Synthesis and biological evaluation of novel 1,2,4-oxadiazole pyrrolidine derivatives as potential antibacterial agents. Journal of Molecular Structure, 1250, 131823.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2023). ChemRxiv. [Link]

  • Mitra, S., et al. (2022). Editorial: Biological aspects of targeted drug discovery: Development of novel targets and/or chemotherapies, and drug repurposing. Frontiers in Oncology, 12, 1068211. [Link]

  • Heal, W. P., et al. (2011). Activity-based probes: discovering new biology and new drug targets. Chemical Society Reviews, 40(1), 246-257. [Link]

Sources

Methodological & Application

The Strategic Role of 1-(3-(2-Bromophenyl)propyl)pyrrolidine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of 1-(3-(2-Bromophenyl)propyl)pyrrolidine as a critical pharmaceutical intermediate. With full editorial control, this guide is structured to deliver in-depth technical insights and field-proven protocols, emphasizing scientific integrity and practical application.

Introduction: The Versatility of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its five-membered saturated heterocyclic structure provides a three-dimensional framework that is crucial for specific interactions with biological targets.[1] this compound is a key synthetic building block, valued for its bifunctional nature: a nucleophilic pyrrolidine ring and a bromophenyl group amenable to a variety of coupling reactions. This unique combination makes it a strategic intermediate in the synthesis of complex pharmaceutical agents, most notably in the production of antidepressants.

Core Application: An Intermediate in the Synthesis of Citalopram

This compound serves as a pivotal intermediate in the synthesis of Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression.[2] The synthesis of Citalopram often involves the creation of a key carbon-carbon bond, and the bromophenyl moiety of this compound is instrumental in this transformation through the formation of a Grignard reagent.

Mechanistic Rationale: The Grignard Reaction Pathway

The bromo-substituted aromatic ring of this compound allows for the facile preparation of a Grignard reagent.[3] This organomagnesium halide is a potent nucleophile, capable of attacking electrophilic centers to form new carbon-carbon bonds. In the context of Citalopram synthesis, the Grignard reagent derived from this intermediate is reacted with a suitable phthalide derivative to construct the core structure of the final drug molecule.[4]

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its subsequent use in a key synthetic step.

Protocol 1: Synthesis of the Precursor 1-(3-Chloropropyl)-2-bromobenzene

Objective: To synthesize the alkylating agent required for the introduction of the 3-(2-bromophenyl)propyl moiety.

Reaction Scheme:

Protocol 1 2-Bromobenzyl bromide 2-Bromobenzyl bromide Intermediate A Diethyl (2-bromobenzyl)malonate 2-Bromobenzyl bromide->Intermediate A Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate A Sodium ethoxide Sodium ethoxide in Ethanol Sodium ethoxide->Intermediate A Intermediate B (2-Bromobenzyl)malonic acid Intermediate A->Intermediate B Hydrolysis NaOH Aqueous NaOH NaOH->Intermediate B Intermediate C 3-(2-Bromophenyl)propanoic acid Intermediate B->Intermediate C Heat Heat (Decarboxylation) Heat->Intermediate C Intermediate D 3-(2-Bromophenyl)propan-1-ol Intermediate C->Intermediate D Reducing Agent Reducing Agent (e.g., BH3-THF) Reducing Agent->Intermediate D Product 1-(3-Chloropropyl)-2-bromobenzene Intermediate D->Product Thionyl chloride Thionyl chloride (SOCl2) Thionyl chloride->Product

Synthesis of 1-(3-Chloropropyl)-2-bromobenzene.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(2-Bromophenyl)propanoic acid229.0622.9 g0.1
Thionyl chloride (SOCl₂)118.9714.3 g (8.6 mL)0.12
Dry Dichloromethane (DCM)-200 mL-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 3-(2-bromophenyl)propanoic acid (22.9 g, 0.1 mol) and dry dichloromethane (200 mL).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (14.3 g, 8.6 mL, 0.12 mol) dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to 100 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

  • Separate the organic layer, and wash it sequentially with 100 mL of water and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acid chloride.

  • The crude acid chloride is then reduced. To a solution of the acid chloride in dry THF (100 mL) at 0 °C, add a solution of a suitable reducing agent (e.g., lithium borohydride) portion-wise.

  • After the reaction is complete, quench by the slow addition of water, followed by 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield 3-(2-bromophenyl)propan-1-ol.

  • To a solution of the alcohol in dry DCM, add thionyl chloride at 0 °C and stir at room temperature to yield 1-(3-chloropropyl)-2-bromobenzene. Purify by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

Objective: To synthesize the target intermediate via N-alkylation of pyrrolidine.

Reaction Scheme:

Protocol 2 Pyrrolidine Pyrrolidine Product This compound Pyrrolidine->Product Precursor 1-(3-Chloropropyl)-2-bromobenzene Precursor->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Protocol 3 Start This compound Grignard Grignard Reagent Start->Grignard Mg Magnesium turnings in dry THF Mg->Grignard Intermediate Diol Intermediate Grignard->Intermediate Phthalide 5-Cyanophthalide Phthalide->Intermediate Product Citalopram Precursor Intermediate->Product Acid Acidic workup Acid->Product

Grignard Reaction for Citalopram Precursor Synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound269.2126.9 g0.1
Magnesium turnings24.312.67 g0.11
Dry Tetrahydrofuran (THF)-200 mL-
5-Cyanophthalide159.1415.9 g0.1
Iodine (crystal)253.811 small crystal-

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (2.67 g, 0.11 mol).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add 50 mL of dry THF to the flask.

    • Dissolve this compound (26.9 g, 0.1 mol) in 150 mL of dry THF and add it to the dropping funnel.

    • Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction is initiated by gentle warming or the addition of an initiator like 1,2-dibromoethane if necessary. An exothermic reaction should commence, indicated by the disappearance of the iodine color and gentle refluxing of the THF.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 5-Cyanophthalide:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 5-cyanophthalide (15.9 g, 0.1 mol) in 100 mL of dry THF and add it to the dropping funnel.

    • Add the 5-cyanophthalide solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL).

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude diol intermediate.

    • The crude intermediate can then be cyclized under acidic conditions to afford the Citalopram precursor. [4]

Safety and Handling

  • This compound and its precursors are research chemicals. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • All reactions should be performed in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Thionyl chloride is corrosive and lachrymatory. Handle with extreme care in a fume hood.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its strategic importance is highlighted by its application in the synthesis of Citalopram, where it enables the formation of a key carbon-carbon bond through a Grignard reaction pathway. The protocols provided herein offer a practical guide for the synthesis and utilization of this important building block, underscoring the significance of the pyrrolidine scaffold in modern drug discovery and development.

References

  • Adichemistry. Grignard Reagent | Reactions | Preparation | Mechanism. Available from: [Link]

  • Google Patents. Process for preparing a leukotriene antagonist. WO 2007/101841 A2.
  • Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(23), 9709–9724. Available from: [Link]

  • Google Patents. Process of preparing Grignard reagent. US9145341B2.
  • The Discovery of Citalopram and Its Refinement to Escitalopram. (2013). ResearchGate. Available from: [Link]

  • Google Patents. Process for making grignard reagents. US3161689A.
  • Oakwood Chemical. Grignard Reagents Catalog. Available from: [Link]

  • OSTI.GOV. Methods Of Making Pyrrolidones (Patent). Available from: [Link]

  • Google Patents. Preparation method of bromobenzene. CN112194562A.
  • A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox ... - PMC. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]

  • Google Patents. Process for the preparation of 1-bromo-3,5-dichlorobenzene. EP0046859A1.
  • Banala, A. K., et al. (2013). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. Journal of Medicinal Chemistry, 56(23), 9709–9724. Available from: [Link]

  • Google Patents. Method for synthesizing 1,3-diphenyl-1-propanol compound. CN102146020B.
  • Google Patents. Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. CN102211994B.
  • Google Patents. Process for preparing 1-bromo-3-chloropropane and apparatus for making the same. CZ280614B6.
  • Google Patents. 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders. WO2011128394A1.
  • Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide. A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) ... - ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(3-(2-Bromophenyl)propyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting Guide

Synthetic Route Analysis & Impurity Origins

The synthesis of 1-(3-(2-Bromophenyl)propyl)pyrrolidine (hereafter Target Compound 1 ) generally proceeds via two primary pathways: Nucleophilic Substitution (Route A) or Reductive Amination (Route B) . The choice of route dictates the impurity profile.

The ortho-bromo substituent is the critical structural feature. It serves as a handle for downstream coupling (e.g., Suzuki-Miyaura) but introduces steric bulk and susceptibility to debromination.

Pathway & Impurity Map

ImpurityMap cluster_RouteA Route A: Nucleophilic Substitution cluster_RouteB Route B: Reductive Amination SM_Alkyl 1-(3-bromopropyl)- 2-bromobenzene Imp_Styrene Impurity A: Styrene Derivative (Elimination) SM_Alkyl->Imp_Styrene High T / Strong Base Target TARGET: 1-(3-(2-Bromophenyl) propyl)pyrrolidine SM_Alkyl->Target SN2 Pyr_A Pyrrolidine (Base) Imp_Quat Impurity B: Quaternary Salt (Over-alkylation) Target->Imp_Quat + Excess Alkyl Halide Imp_DesBromo Impurity C: Des-Bromo Analog (Hydrogenolysis) Target->Imp_DesBromo Pd/C or LiAlH4 SM_Ald 3-(2-bromophenyl) propanal SM_Ald->Target Imine Reduction Imp_Alcohol Impurity D: Alcohol Byproduct (Direct Reduction) SM_Ald->Imp_Alcohol Direct Reduction Pyr_B Pyrrolidine Red_Agent Reducing Agent (STAB or H2/Pd)

Figure 1: Mechanistic origin of key impurities. Route A favors elimination (styrenes) and quaternization. Route B risks debromination (Des-Bromo) if catalytic hydrogenation is used.

Troubleshooting Guides (Q&A)

Issue 1: Loss of the Aryl Bromide (Des-Bromo Impurity)

Symptom: Mass spectrum shows a peak at [M-79] or [M-81] (loss of Br replaced by H). The characteristic 1:1 isotopic pattern of bromine is missing.

Q: Why is my aryl bromide "falling off" during reductive amination? A: This is a classic chemoselectivity issue.

  • The Cause: You likely used Catalytic Hydrogenation (H₂/Pd-C) or a non-selective hydride donor (e.g., LiAlH₄) at elevated temperatures. Aryl bromides are highly susceptible to hydrogenolysis (Pd-catalyzed cleavage of the C-Br bond) under standard hydrogenation conditions.

  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB) .[1][2]

    • STAB is mild and does not reduce aryl halides.

    • If you must use catalytic hydrogenation (e.g., for scale-up), use Platinum on Carbon (Pt/C) or add a catalyst poison (e.g., thiophene) to inhibit halogenolysis, though STAB is vastly superior for this substrate [1].

Issue 2: Appearance of "Styrene" Peaks (Elimination)

Symptom: In the alkylation route (Route A), you see a non-polar impurity with a molecular weight 2 units lower than the starting alkyl halide (if isolated) or a complex mixture. NMR shows vinylic protons (5.0–6.5 ppm).

Q: I am using the alkyl halide route. Why is my yield low and the crude mixture oily/complex? A: You are fighting a competition between Substitution (S_N2) and Elimination (E2) .

  • The Mechanism: Pyrrolidine is a secondary amine and a moderately strong base.[3] The 2-bromophenyl group at the gamma position provides some steric bulk, but the protons on the beta carbon (adjacent to the leaving group) are accessible. If you heat the reaction to force the substitution, the amine acts as a base, stripping a proton and kicking out the bromide to form 1-bromo-2-(prop-1-en-1-yl)benzene .

  • The Fix:

    • Lower Temperature: Run the reaction in acetonitrile at room temperature rather than refluxing.

    • Solvent Switch: Use a polar aprotic solvent like DMF to accelerate the S_N2 rate relative to E2.

    • Add Inorganic Base: Use K₂CO₃ as the proton scavenger instead of excess pyrrolidine. This prevents the nucleophilic amine from being "used up" as a base.

Issue 3: The "M+71" Peak (Quaternary Ammonium Salt)

Symptom: A highly polar impurity that sticks to the baseline in TLC and shows a mass of [Target + 71].

Q: What is this high-polarity byproduct? A: This is the Bis-alkylated Quaternary Salt .

  • The Cause: The product (a tertiary amine) is still nucleophilic. If you have excess alkylating agent (1-(3-bromopropyl)-2-bromobenzene) and prolong the reaction, the product attacks another molecule of starting material.

  • The Fix:

    • Stoichiometry: Use a slight excess of pyrrolidine (1.2 – 1.5 equiv), not the alkyl halide.

    • Order of Addition: Add the alkyl halide slowly to the amine solution. This ensures the concentration of alkyl halide is always low relative to the amine, favoring mono-alkylation.

Analytical Forensics: Identifying the Impurities

Use this data table to confirm impurity identity before attempting purification.

Impurity NameStructure DescriptionRelative Retention (RP-HPLC)Mass Spec Signature (ESI+)Origin
Target Compound Tertiary Amine1.00 (Ref)M+ (Br isotope pattern 1:1)Product
Des-Bromo 1-(3-phenylpropyl)pyrrolidine0.85 (Less Lipophilic)[M-78] (No Br pattern)Over-reduction (Route B)
Styrene Deriv. 1-bromo-2-(prop-1-en-1-yl)benzene1.30 (Non-polar)No Nitrogen (Low ionization)Elimination (Route A)
Alcohol 3-(2-bromophenyl)propan-1-ol0.90[M-Pyrrolidine+OH]Aldehyde Reduction (Route B)
N-Oxide Target N-Oxide0.40 (Polar)[M+16]Oxidation (Storage)
Analytical Decision Tree

AnalyticalTree Start Unknown Impurity Peak CheckMS Check Mass Spectrum (Isotope Pattern) Start->CheckMS BrPattern 1:1 Doublet (Br present)? CheckMS->BrPattern Yes NoBr Single Peak (No Br)? CheckMS->NoBr No MassCheck Check Mass Value BrPattern->MassCheck LowMass Mass = Target - 78? NoBr->LowMass TargetMass Mass = Target MassCheck->TargetMass Yes HighMass Mass = Target + 16? MassCheck->HighMass Yes Clean Target Compound TargetMass->Clean Product NOxide N-Oxide Impurity HighMass->NOxide N-Oxide (Check storage) DesBromo DesBromo LowMass->DesBromo Des-Bromo Impurity (Check reduction conditions)

Figure 2: Rapid identification logic for brominated amine impurities.

Optimized Protocol: Selective Reductive Amination

To minimize the Des-Bromo and Dimer impurities, use this "Self-Validating" protocol based on Abdel-Magid's methodology [2].

Reagents:

  • 3-(2-bromophenyl)propanal (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • DCE (1,2-Dichloroethane) or THF (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation (The Checkpoint):

    • Dissolve aldehyde and pyrrolidine in DCE under Nitrogen.

    • Validation: Stir for 30 mins. Take a TLC/LCMS. You should see the disappearance of the aldehyde and formation of the imine/hemiaminal. Do not add hydride yet. This prevents direct reduction of the aldehyde to the alcohol impurity.

  • Controlled Reduction:

    • Add Acetic Acid.[1][4][5][6] (Promotes iminium ion formation).

    • Cool to 0°C.

    • Add STAB portion-wise over 15 minutes.

    • Why STAB? It is less basic than NaBH₄ and does not reduce the aldehyde as fast as the iminium ion, nor does it touch the aryl bromide [3].

  • Quench & Extraction:

    • Quench with sat. NaHCO₃.

    • Critical pH Check: Ensure the aqueous layer is pH > 9. If acidic, the amine product stays in the water layer (as the salt).

    • Extract with DCM.

  • Purification:

    • If "Styrene" or non-polar impurities are present, an Acid-Base extraction wash is highly effective before column chromatography.

      • Extract product into 1M HCl (Impurities stay in Organic).

      • Wash Aqueous with Ether.

      • Basify Aqueous (pH 10) -> Extract Product back to Organic.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.

Sources

Technical Support Center: Purification of 1-(3-(2-Bromophenyl)propyl)pyrrolidine

[1][2]

Ticket ID: PUR-BP3P-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Physicochemical Profile[2][3][4]

Welcome to the technical guide for purifying 1-(3-(2-Bromophenyl)propyl)pyrrolidine . This tertiary amine features a basic pyrrolidine head group linked to a lipophilic 2-bromophenyl tail.[1][2] Its purification relies heavily on exploiting the basicity of the pyrrolidine nitrogen (

Compound Profile:

Property Description Implication for Purification
Structure Tertiary Amine (Pyrrolidine) Highly basic; amenable to acid-base extraction.[1]
Linker Propyl chain Adds rotational freedom; increases lipophilicity.[1][2]
Substituent ortho-Bromoaryl Lipophilic; sensitive to Pd-catalyzed dehalogenation.[1][2]
Physical State Viscous Oil (Free Base) Hard to crystallize directly; salt formation recommended for solids.[2]

| Stability | Air/Light Sensitive | Prone to N-oxide formation; store under inert gas.[1][2] |

Module A: Acid-Base Extraction (The Workhorse)[1]

User Scenario: You have a crude reaction mixture containing neutral impurities (unreacted alkyl halide) or non-basic byproducts.[2] Objective: Isolate the amine by toggling its solubility between aqueous (acidic pH) and organic (basic pH) phases.

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) .[2] Avoid Dichloromethane (DCM) if possible to prevent emulsion formation, though it is sometimes necessary for solubility.[2]
    
  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (

    
    ).[2]
    
    • Mechanism:[2][3][4][5][6] The amine protonates (

      
      ), becoming water-soluble.[2] Neutral impurities stay in the organic layer.[2]
      
  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (

    
    ) to remove entrained neutrals.[2]
    
  • Basification: Cool the aqueous layer to

    
    . Slowly add 6M NaOH  or Sat. 
    
    
    until
    
    
    .[1][2]
    • Mechanism:[2][3][4][5][6] The salt deprotonates (

      
      ), becoming water-insoluble (oiling out).[2]
      
  • Re-Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (

    
    ).[2]
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Workflow Visualization

AcidBaseExtractionStartCrude Mixture(Organic Solvent)AcidAddAdd 1M HCl (aq)Start->AcidAddPhaseSep1Phase SeparationAcidAdd->PhaseSep1OrgLayer1Organic Layer(Contains Neutrals)PhaseSep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product Salt)PhaseSep1->AqLayer1KeepWashStepWash with EtOAcAqLayer1->WashStepBasifyBasify to pH 12-14(NaOH/NaHCO3)WashStep->BasifyExtractProductExtract with DCM/EtOAcBasify->ExtractProductFinalOrgFinal Organic Layer(Pure Free Base)ExtractProduct->FinalOrgDry & Conc.WasteAqWaste AqueousExtractProduct->WasteAqDiscard

Caption: Logic flow for selective protonation and deprotonation to isolate basic amines.

Troubleshooting (FAQ)

Issue #1: "I have a massive emulsion that won't separate."

  • Diagnosis: The density of your organic solvent is too close to water, or amphiphilic impurities are acting as surfactants.[2]

  • Resolution:

    • Add Brine: Increases the ionic strength of the aqueous layer.[2]

    • Filter: Pass the emulsion through a pad of Celite to break physical bubbles.

    • Wait: If using DCM, the emulsion is often at the bottom.[2] Adding a small amount of Methanol can sometimes break it, but be careful of solubility changes.[2]

Issue #2: "My yield is near zero after extraction."

  • Diagnosis: The amine was not fully deprotonated during the basification step, or it is partially water-soluble (less likely for this lipophilic molecule, but possible).[2]

  • Resolution: Ensure pH is >12 using pH paper. If the volume is large, saturate the aqueous layer with solid NaCl (salting out) before the final extraction to force the organic amine out of the water.

Module B: Flash Chromatography (Polishing)[1][2]

User Scenario: Acid-base extraction left minor impurities, or you need >98% purity for biological assays. Challenge: Silica gel (

2
The "Anti-Tailing" Protocol

You must modify the mobile phase to suppress the interaction between the amine and the silica.[7]

MethodMobile Phase AdditiveProsCons
Standard 1-3% Triethylamine (TEA) in DCM/MeOHCheap, effective, standard in most labs.[1][2]TEA has a strong smell; must be evaporated thoroughly.[1][2]
Ammonia 1%

or

in MeOH
Excellent peak shape; no non-volatile residue.[1][2]Immiscibility issues if DCM ratio is too high.[1][2]
Amine-Silica None (Use KP-NH or Basic Alumina )No additives needed; run in Hex/EtOAc.[1][2]More expensive stationary phase.[1][2]
Chromatography Decision Tree

ChromDecisionStartPurification NeededCheckImpurityImpurity Type?Start->CheckImpurityNonPolarNon-polar(High Rf)CheckImpurity->NonPolarLipophilicPolarBasicPolar/Basic(Low Rf)CheckImpurity->PolarBasicAmine byproductsMethodBAmine-Silica (KP-NH)Hexane/EtOAcNonPolar->MethodBBest SeparationMethodAStd. SilicaDCM/MeOH + 1% TEAPolarBasic->MethodAStandardMethodCReverse Phase (C18)Water/MeCN + 0.1% TFAPolarBasic->MethodCIf very difficult

Caption: Selecting the correct stationary phase and solvent system based on impurity profile.

Issue #3: "My product is eluting over 20 fractions."

  • Resolution: You forgot the base modifier. Flush the column with solvent containing 5% TEA , then restart the gradient. The product will "snap" off the silica.

Module C: Salt Formation (Solidification)[2]

User Scenario: The free base is an oil, but you need a solid for weighing, stability, or X-ray crystallography.[2] Recommendation: Form the Hydrochloride (HCl) or Oxalate salt.[2]

Protocol: HCl Salt Formation[3][5]
  • Dissolve: Dissolve 1g of free base in 5-10 mL of anhydrous Diethyl Ether or 1,4-Dioxane .

  • Acidify: Add 2M HCl in Ether (commercial solution) dropwise with vigorous stirring.

  • Observe: A white precipitate should form immediately.[1][2]

  • Filter: Collect solid by vacuum filtration under

    
     (hygroscopic risk).
    
Troubleshooting (FAQ)

Issue #4: "It oiled out! (Gummy residue instead of solid)"

  • Cause: Presence of water or the salt is inherently low-melting.[1][2]

  • Resolution:

    • Trituration: Decant the solvent.[2] Add fresh anhydrous ether or pentane.[1][2] Scratch the side of the flask vigorously with a glass rod. Sonicate.[1][2]

    • Solvent Switch: Dissolve the gum in a minimum amount of hot Isopropanol (IPA) and let it cool slowly.

    • Alternative Acid: If HCl fails, try Oxalic Acid (1 eq.) in Ethanol.[2] Oxalate salts often crystallize better than hydrochlorides for flexible propyl-amines.[1][2]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (General reference for acid-base extraction of amines).

  • Biotage. (2023).[1][2][8][9] "How do I purify ionizable organic amine compounds using flash column chromatography?" Link

  • University of Rochester. (n.d.).[2] "Tips for Flash Column Chromatography: Deactivating Silica." Link

  • PubChem. (n.d.).[1][2] "Pyrrolidine Compound Summary." (For pKa and physical property data). Link

  • Reich, H. J. (n.d.).[2] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1][2] (Reference for amine basicity). Link

Optimizing storage conditions for 1-(3-(2-Bromophenyl)propyl)pyrrolidine stability

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Compound Integrity Through Optimal Storage and Troubleshooting

Welcome to the technical support center for 1-(3-(2-Bromophenyl)propyl)pyrrolidine. As Senior Application Scientists, we understand that the stability and purity of your research compounds are paramount to the success of your experiments. This guide provides in-depth technical information and practical advice to help you maintain the integrity of this compound through optimal storage conditions and effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. The container should be tightly sealed to prevent moisture ingress and potential degradation.[1][2][3][4] For optimal preservation, storage in a desiccator at controlled room temperature is recommended. While specific temperature ranges are not always provided, adhering to general guidelines for brominated organic compounds and pyrrolidine derivatives is a prudent approach.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the rate of chemical degradation.[5][6] For many organic compounds, thermal decomposition can occur, leading to the formation of impurities.[7] It is advisable to avoid exposing this compound to high temperatures to maintain its purity and efficacy in your experiments.

Q3: Is this compound sensitive to light?

A3: Many organic compounds, particularly those with aromatic rings and heteroatoms, can be susceptible to photolytic degradation.[8] Exposure to UV or fluorescent light can initiate photochemical reactions, leading to the formation of degradation products. Therefore, it is best practice to store this compound in an amber or opaque container to protect it from light.[9]

Q4: What is the role of humidity in the degradation of this compound?

A4: The pyrrolidine moiety in the compound can be susceptible to hydrolysis, especially under non-neutral pH conditions.[8] Moisture from the air can facilitate hydrolytic degradation pathways. Keeping the compound in a tightly sealed container, preferably with a desiccant, will minimize exposure to humidity and preserve its chemical structure.[2]

Q5: Are there any chemical incompatibilities I should be aware of when storing this compound?

A5: Yes, brominated organic compounds can be incompatible with strong oxidizing agents, strong bases, and certain metals.[4][10] Pyrrolidine derivatives are basic in nature and will react with strong acids.[11][12] It is essential to store this compound away from these reactive substances to prevent hazardous reactions and degradation of the compound.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides systematic approaches to identify and resolve them.

Issue 1: Unexpected or Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, it could be an indication of compound degradation.

Potential Cause: The purity of your this compound may have been compromised due to improper storage or handling.

Troubleshooting Workflow:

A workflow for troubleshooting inconsistent experimental results.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Standard Solution: Accurately weigh a small amount of a new, certified standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Preparation of Sample Solution: Prepare a solution of your working stock of the compound at the same concentration as the standard solution.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a common starting point for this type of molecule.[13]

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Data Analysis: Compare the chromatogram of your sample to the standard. The appearance of additional peaks or a decrease in the area of the main peak in your sample indicates the presence of impurities and degradation.

Issue 2: Visible Changes in the Compound (e.g., Color Change, Clumping)

Physical changes in the appearance of the compound are strong indicators of degradation.

Potential Cause: Exposure to light, moisture, or reactive substances in the storage environment.

Troubleshooting Steps:

  • Isolate the Affected Batch: Immediately quarantine the batch of the compound that shows physical changes to prevent its use in further experiments.

  • Review Storage History: Trace the storage conditions of the affected batch. Was it exposed to light for an extended period? Was the container properly sealed?

  • Perform Forced Degradation Studies: To understand the degradation pathways, a forced degradation study can be invaluable.[5][14] This involves intentionally exposing the compound to stress conditions.[15]

Table 1: Conditions for a Forced Degradation Study [8]

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CHydrolysis of the pyrrolidine ring or other susceptible bonds.
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CBase-catalyzed hydrolysis.
Oxidation 3% H₂O₂, room temperatureOxidation of the pyrrolidine ring or other electron-rich moieties.
Thermal Degradation Dry heat (e.g., 60-80°C)Thermally induced decomposition.[6]
Photodegradation Exposure to UV light (e.g., 254 nm) and visible lightPhotolytic cleavage or rearrangement.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare several solutions of this compound in a suitable solvent.

  • Exposure to Stress Conditions: Subject each sample solution to one of the stress conditions listed in Table 1 for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under optimal conditions.

  • Analysis: Analyze the stressed samples and the control sample by a stability-indicating analytical method, such as HPLC or LC-MS, to identify and quantify any degradation products.[16][17]

  • Interpretation: The results will reveal the compound's susceptibility to different degradation pathways and help in establishing more stringent storage and handling protocols.

Visualizing Degradation Pathways:

Understanding the potential chemical transformations your compound might undergo is critical.

G cluster_main Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis Products Compound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Products Compound->Oxidation [O] Photodegradation Photolytic Products Compound->Photodegradation

Potential degradation pathways for this compound.

By understanding the chemical properties of this compound and implementing these storage and troubleshooting guidelines, you can ensure the integrity of your compound and the reliability of your research.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advances in Pharmaceutics.
  • Forced Degradation for Pharmaceuticals: A Review. (2022). International Journal for Scientific Research & Development.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharma Guideline. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (2014). Journal of Pharmaceutical Science and Technology.
  • PYRROLIDINE FOR SYNTHESIS. (2025). Loba Chemie. [Link]

  • LCSS: BROMINE. (n.d.). The National Academies of Sciences, Engineering, and Medicine. [Link]

  • Bromine. (n.d.). University of California, Santa Barbara. [Link]

  • Pyrrolidine. (n.d.). PubChem. [Link]

  • Pyrrolidine. (n.d.). Merck Index.
  • Bromine in orgo lab SOP. (n.d.). Providence College. [Link]

  • Pyrrolidine. (n.d.). Wikipedia. [Link]

  • Chemical Incompatibility and Lab Storage Rules. (n.d.). University of California, Merced. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research. [Link]

  • 2-(2-bromophenyl)pyrrolidine. (n.d.). ZaiQi Bio-Tech. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica.
  • Microbial Degradation of Illicit Drugs, Their Precursors, and Manufacturing By-Products: Implications for Clandestine Drug Laboratory Investigation and Environmental Assessment. (2007). Journal of Forensic Sciences. [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2016). University of Kentucky UKnowledge. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2015). IOSR Journal of Pharmacy and Biological Sciences.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (2007). Trade Science Inc.
  • Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. (2020). MDPI. [Link]

  • Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. (1990). Pharmaceutical Research. [Link]

Sources

Minimizing side reactions during 2-bromophenyl alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Bromophenyl Alkylation

Status: Operational Subject: Minimizing Side Reactions in Sterically Hindered & Metal-Catalyzed Systems Audience: Medicinal Chemists, Process Chemists

Introduction: Defining the Challenge

"2-Bromophenyl alkylation" encompasses two distinct synthetic pathways, each with unique failure modes. Depending on whether you are using the bromine as a functional handle or trying to preserve it while modifying the ring, the side reactions differ fundamentally.

This guide is divided into two modules:

  • Module A (Nucleophilic): O-Alkylation of 2-Bromophenol (Preserving the Ar-Br bond).

  • Module B (Electrophilic): C-Alkylation of 2-Bromobenzene (Consuming the Ar-Br bond via Cross-Coupling).

Module A: O-Alkylation of 2-Bromophenol ( Pathway)

Objective: Attach an alkyl group to the phenolic oxygen while preventing elimination of the alkyl halide and preserving the aromatic bromine.

The Core Problem: The Ortho-Effect

The bromine atom at the 2-position exerts a steric penalty on the nucleophilic oxygen. While the phenoxide is nucleophilic, the bulk of the ortho-Br hinders the approach to the alkyl halide electrophile. This slows the rate of


 substitution, allowing competing reactions (specifically E2 elimination of the alkyl halide) to dominate.
Troubleshooting & Optimization Protocol

Q1: My alkyl halide is converting to an alkene instead of forming the ether. Why? Diagnosis: You are witnessing E2 Elimination . The 2-bromophenoxide anion is acting as a base rather than a nucleophile. This occurs because the steric bulk of the ortho-Br retards the nucleophilic attack (


), but proton abstraction (E2) remains accessible.

Corrective Action:

  • Switch Solvent: Move from protic (EtOH) to polar aprotic (DMF, DMSO, NMP). Aprotic solvents solvate the cation (

    
    ), leaving the phenoxide "naked" and more nucleophilic, increasing 
    
    
    
    relative to
    
    
    .
  • Finkelstein Modification: If using an alkyl bromide/chloride, add 10 mol% Potassium Iodide (KI) .

    • Mechanism:[1][2][3][4][5][6][7] KI reacts with R-Cl to form R-I in situ. The C-I bond is weaker and the iodide is a better leaving group, accelerating the

      
       step specifically, allowing it to outcompete elimination.
      
  • Temperature Control: Lower the temperature. Elimination has a higher activation energy (

    
    ) than substitution. Running at 40°C (instead of reflux) often favors substitution.
    

Q2: I see a "dimer" impurity where two aromatic rings are connected. What is this? Diagnosis: This is likely C-Alkylation or Self-Coupling . Phenoxides are ambident nucleophiles; they can react at the Oxygen (kinetic) or the Carbon (thermodynamic, usually ortho or para).

  • Cause: Use of extremely "hard" bases (like NaH) in non-polar solvents can sometimes favor C-alkylation, although rare with simple alkyl halides.

  • More likely:[8] If using Cu/Pd catalysis elsewhere, you might be triggering an Ullmann-type homocoupling of the Ar-Br. Ensure your reaction is metal-free if the Ar-Br must remain.

Protocol: Optimized O-Alkylation (Williamson Type)
ParameterRecommendationRationale
Base

(2.0 eq)
Weak enough to prevent E2; buffers the reaction. Avoid NaH unless R-X is primary and unhindered.
Solvent DMF or AcetonePolar aprotic maximizes nucleophilicity. Acetone allows easy workup but limits temp to 56°C.
Additive KI (0.1 eq)Catalytic Finkelstein reaction converts R-Br

R-I, speeding up

.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular (

) kinetics over unimolecular degradation.

Module B: C-Alkylation via Cross-Coupling (Negishi/Suzuki)

Objective: Use the Ar-Br bond to attach an alkyl chain (Ar-Br


 Ar-R).
The Core Problem: -Hydride Elimination

When coupling an alkyl group (with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-hydrogens) to an aryl halide using Palladium, the intermediate alkyl-Pd species is prone to 

-hydride elimination
.[3][8] This results in the formation of an alkene (isomerized alkyl chain) and the reduction of the aryl ring (Ar-H).
Visualizing the Failure Mode

BetaHydrideElimination cluster_cycle Catalytic Cycle Failure Point ArPdL Ar-Pd(II)-L (Oxidative Addition) TransMetal Transmetallation (+ Alkyl-Zn/B) ArPdL->TransMetal Intermediate Ar-Pd(II)-Alkyl (Unstable Species) TransMetal->Intermediate Product Ar-Alkyl (Desired Product) Intermediate->Product Reductive Elimination (Fast w/ Bulky Ligands) SideProduct Ar-H + Alkene (Side Reaction) Intermediate->SideProduct Beta-Hydride Elimination (Fast w/ Standard Ligands)

Figure 1: The competition between productive Reductive Elimination and destructive


-Hydride Elimination in alkyl cross-coupling.
Troubleshooting & Optimization Protocol

Q3: I am getting the reduced product (Ar-H) instead of the alkylated product. Why? Diagnosis: This is Hydrodebromination via


-hydride elimination. The Pd-Alkyl intermediate eliminated a hydride to form an alkene, leaving [Ar-Pd-H]. This species then reductively eliminates to form Ar-H.

Corrective Action:

  • Ligand Selection (Critical): You must use bulky, electron-rich phosphines.

    • Recommendation:RuPhos , CataCXium A , or BrettPhos .

    • Why: These ligands increase the "cone angle" around the Palladium. This steric bulk forces the complex to undergo Reductive Elimination (forming the C-C bond) faster than it can undergo

      
      -hydride elimination.[9]
      
  • Switch Metal: Consider Nickel catalysis (e.g.,

    
     + Pybox or Bioxy ligands). Nickel has a higher barrier to 
    
    
    
    -hydride elimination and engages in radical pathways that avoid this trap.

Q4: My reaction works for methyl/benzyl groups but fails for butyl/propyl. Why? Diagnosis: Methyl and Benzyl groups lack ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-hydrogens. They cannot undergo 

-hydride elimination.[10] Butyl/Propyl groups have hydrogens on the beta-carbon, making them susceptible to the side reaction described above.

Q5: I see homocoupling of the aryl bromide (Ar-Ar). Diagnosis: This is Ullmann-type homocoupling . It occurs when Transmetallation is slow compared to Oxidative Addition.

  • Fix: Add the alkyl nucleophile slowly (syringe pump) to keep its concentration low relative to the catalyst, or switch to a more reactive alkylating agent (e.g., Alkyl-Zinc instead of Alkyl-Boron).

Summary: Decision Matrix for 2-Bromophenyl Alkylation

Use this flowchart to select the correct conditions based on your specific goal.

DecisionMatrix Start Start: 2-Bromophenyl Substrate Goal What is the target? Start->Goal PathA O-Alkylation (Make Ether, Keep Br) Goal->PathA Nucleophilic PathB C-Alkylation (Replace Br with Alkyl) Goal->PathB Electrophilic SubA1 Is Alkyl Halide 1°? PathA->SubA1 SubB1 Does Alkyl group have Beta-Hydrogens? PathB->SubB1 CondA1 Use K2CO3 / DMF / 60°C SubA1->CondA1 Yes CondA2 Use K2CO3 / Acetone / KI (cat) SubA1->CondA2 No (2° or Hindered) CondB1 Standard Suzuki (Pd(PPh3)4) SubB1->CondB1 No (Methyl/Benzyl) CondB2 Specialized Coupling (Pd-RuPhos or Ni-Gylme) SubB1->CondB2 Yes (Ethyl/Propyl)

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate structure and alkylation type.

References

  • Williamson Ether Synthesis Mechanisms

    • Master Organic Chemistry. (2014).[1] "The Williamson Ether Synthesis."[1][6][11] Explains the competition between

      
       and E2 pathways in alkoxide alkylations.
      
  • Steric Hindrance in Nucleophilic Substitution

    • Chemistry LibreTexts. (2023).[3][12][13][14] "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution." Details the kinetic penalties imposed by substituents near the reaction center.

  • Prevention of Beta-Hydride Elimination

    • National Institutes of Health (NIH) / PMC. (2011).[15][3][10] "Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents." Discusses ligand strategies (like RuPhos) to suppress

      
      -hydride elimination in Pd-catalyzed couplings.
      
  • Elimination vs.

    • ChemGuide. "Elimination versus Substitution in Halogenoalkanes."[3][12][16] Provides foundational rules for solvent and temperature effects on the E2/

      
       ratio.[16]
      

Sources

Validation & Comparative

Navigating the Structural Void: A Comparative Guide to the Analysis of 1-(3-(2-Bromophenyl)propyl)pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delves into the analytical landscape of 1-(3-(2-Bromophenyl)propyl)pyrrolidine and its salts, a compound of interest in medicinal chemistry and drug development. While a definitive crystal structure remains elusive in the public domain, this document provides a comprehensive roadmap for researchers seeking to elucidate its three-dimensional architecture. We present a putative synthetic pathway, detailed experimental protocols for crystallization, and a comparative analysis of X-ray crystallography with alternative analytical techniques. This guide is intended to empower researchers to bridge the current knowledge gap and unlock the full potential of this promising molecule.

The Uncharted Territory: The Absence of X-ray Crystallography Data

A thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases reveals a notable absence of single-crystal X-ray diffraction data for this compound or its common salts (e.g., hydrochloride, hydrobromide). This informational void presents a significant challenge for researchers, as a definitive crystal structure is paramount for understanding its solid-state properties, including polymorphism, stability, and solubility – all critical parameters in drug development. Furthermore, a precise molecular geometry is invaluable for computational modeling and structure-activity relationship (SAR) studies.

This guide, therefore, shifts from a direct comparison of existing data to a forward-looking protocol, equipping researchers with the necessary knowledge to generate and analyze this crucial data.

Charting the Course: A Proposed Pathway to Crystalline Material

To obtain crystals suitable for X-ray diffraction, the synthesis of high-purity this compound is the essential first step. A plausible and efficient synthetic route is proposed below, commencing from the commercially available 3-(2-bromophenyl)propionic acid.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process: first, the formation of an amide bond between 3-(2-bromophenyl)propionic acid and pyrrolidine, followed by the reduction of the amide to the corresponding amine.

Step 1: Amide Formation

  • Reaction: 3-(2-bromophenyl)propionic acid is reacted with pyrrolidine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), to form N-(3-(2-bromophenyl)propanoyl)pyrrolidine.

  • Rationale: Amide bond formation is a robust and well-established reaction. The choice of coupling agent can be optimized to maximize yield and minimize side reactions.

Step 2: Amide Reduction

  • Reaction: The resulting amide is then reduced to the target amine, this compound, using a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Rationale: LAH is a potent reducing agent capable of converting amides to amines. Careful control of the reaction conditions is necessary to ensure complete reduction and to avoid over-reduction of the aromatic ring.

Formation of Salts:

The free base can be readily converted to its hydrochloride or hydrobromide salt by dissolving it in a suitable solvent (e.g., diethyl ether, isopropanol) and bubbling with dry HCl gas or adding a solution of HBr.

Synthesis_Workflow cluster_synthesis Synthesis Pathway 3-(2-Bromophenyl)propionic_Acid 3-(2-Bromophenyl)propionic Acid Amide_Formation Amide Formation (DCC or BOP) 3-(2-Bromophenyl)propionic_Acid->Amide_Formation Pyrrolidine Pyrrolidine Pyrrolidine->Amide_Formation Amide_Intermediate N-(3-(2-bromophenyl)propanoyl)pyrrolidine Amide_Formation->Amide_Intermediate Amide_Reduction Amide Reduction (LiAlH4) Amide_Intermediate->Amide_Reduction Target_Molecule This compound Amide_Reduction->Target_Molecule Salt_Formation Salt Formation (HCl or HBr) Target_Molecule->Salt_Formation Target_Salts Hydrochloride or Hydrobromide Salts Salt_Formation->Target_Salts

Caption: Proposed synthetic workflow for this compound salts.

Experimental Protocol: Crystallization of this compound Salts

Obtaining single crystals of sufficient quality for X-ray diffraction is often a matter of empirical optimization. Here, we outline several common crystallization techniques applicable to organic ammonium salts.[1][2]

General Considerations:

  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or lead to disordered structures.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A solvent screen using a variety of polar and non-polar solvents is recommended.

  • Slow Cooling: Rapid cooling often leads to the formation of small, poorly-defined crystals or an amorphous precipitate. A slow, controlled cooling rate is crucial.

Recommended Crystallization Methods:

  • Slow Evaporation:

    • Dissolve the salt in a suitable solvent or solvent mixture at room temperature to create a near-saturated solution.

    • Loosely cover the container to allow for slow evaporation of the solvent.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the salt in a small amount of a "good" solvent (one in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent (one in which the salt is insoluble, but is miscible with the "good" solvent).

    • The vapor of the poor solvent will slowly diffuse into the solution of the salt, reducing its solubility and inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C).

    • Allow the solution to stand undisturbed to promote the growth of large single crystals.

The Power of Diffraction: What X-ray Crystallography Reveals

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting crystal structure provides a wealth of information, including:

  • Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

  • Stereochemistry: Unambiguous determination of the absolute configuration of chiral centers.

  • Intermolecular Interactions: A detailed map of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing.

  • Polymorphism: Identification of different crystalline forms of the same compound, which can have different physical properties.

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and are essential for routine characterization.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths/angles, stereochemistry, packingUnambiguous structural determinationRequires single crystals of sufficient size and quality
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformationProvides detailed information about the molecule in solution, non-destructiveDoes not provide solid-state packing information, can be complex to interpret
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, provides information on molecular formulaDoes not provide information on stereochemistry or conformation
FTIR Spectroscopy Presence of functional groups, information on bondingRapid and non-destructive, provides a molecular "fingerprint"Does not provide detailed structural information, can be difficult to interpret complex spectra
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound salts, both ¹H and ¹³C NMR would be informative.

  • Expected ¹H NMR Features: The spectrum would show characteristic signals for the aromatic protons on the bromophenyl ring, the propyl chain protons, and the pyrrolidine ring protons. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

  • Expected ¹³C NMR Features: The spectrum would show distinct signals for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

  • Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, this compound would likely exhibit fragmentation patterns characteristic of N-alkylpyrrolidines. Common fragmentation pathways include the loss of the propyl chain and cleavage of the pyrrolidine ring.[3][4] The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected FTIR Features: The FTIR spectrum of a this compound salt would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring, the alkyl chain, and the pyrrolidine ring. For the salts, a broad absorption band corresponding to the N-H stretch of the pyrrolidinium cation would be expected.[5][6][7]

Conclusion: Paving the Way for Structural Elucidation

The absence of a publicly available crystal structure for this compound salts represents a critical gap in our understanding of this potentially valuable molecule. This guide provides a comprehensive framework for researchers to address this gap, from a proposed synthetic route and detailed crystallization protocols to a comparative analysis of the insights gained from X-ray crystallography versus other essential analytical techniques. By following the methodologies outlined herein, the scientific community can move closer to a complete structural and functional characterization of this compound, thereby accelerating its potential applications in drug discovery and development.

References

  • FTIR spectra of pyrrolidinium-based ionic liquids (ILs) frequently... - ResearchGate. Available at: [Link]

  • How to successfully crystallize hygroscopic organic onium salts - ResearchGate. Available at: [Link]

  • Comparison of in situ FTIR spectra of pyrrolidinium-based ionic liquids... - ResearchGate. Available at: [Link]

  • FTIR spectra of Pyr 14 TFMS and Pyr 14 Cl; * vibrations of the [CF 3 SO 3 ] − anion. - ResearchGate. Available at: [Link]

  • Crystallization Of Ammonium Sulphate: State Of The Art And New Developments - ResearchGate. Available at: [Link]

  • Phase Behaviour and FTIR Spectra of Ionic Liquids: The Mixtures of 1-Butyl-1-methylpyrrolidinium Chloride and TaCl - Z. Naturforsch. Available at: [Link]

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents.
  • Efficient Exploration of Highly Conductive Pyrrolidinium-Based Ionic Plastic Crystals Using Materials Informatics - ACS Publications. Available at: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. Available at: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed. Available at: [Link]

  • N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem. Available at: [Link]

  • Crystallization of Ammonium Sulfate (NH4)2SO4 | EBNER. Available at: [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. Available at: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | National Institute of Justice. Available at: [Link]

  • Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). - ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available at: [Link]

  • Pyrrolidine | C4H9N | CID 31268 - PubChem. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI - MJS. Available at: [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available at: [Link]

  • Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed. Available at: [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC - NIH. Available at: [Link]

  • Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives - ResearchGate. Available at: [Link]

  • Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed. Available at: [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.
  • 3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | CAS 76391-34-9 - Veeprho. Available at: [Link]

  • Enalapril EP Impurity A | CAS No- 1356932-13-2 - GLP Pharma Standards. Available at: [Link]

  • Enalapril EP Impurity A (Maleate Salt) | CAS 1356932-13-2 - Veeprho. Available at: [Link]

  • Enalapril Impurity 19 - Veeprho. Available at: [Link]

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Safety Operating Guide

Proper Disposal Procedures for 1-(3-(2-Bromophenyl)propyl)pyrrolidine

[1][2]

Executive Summary

This guide mandates the specific disposal protocols for 1-(3-(2-Bromophenyl)propyl)pyrrolidine (CAS: 1704065-16-6).[1][2] As a halogenated organic amine, this compound presents a dual compliance challenge: it requires management as a halogenated solvent/organic to prevent toxic emissions during incineration, while its basic pyrrolidine moiety necessitates strict segregation from acidic waste streams to prevent exothermic neutralization or polymerization.

Immediate Action Required:

  • Do NOT dispose of down the drain.[3]

  • Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible, to minimize incineration costs.

  • Do NOT mix with acidic waste streams.[4]

Chemical Identity & Hazard Profile

Understanding the molecular behavior of this compound is the first step in a self-validating safety protocol.[2]

ParameterDataOperational Implication
Chemical Name This compoundOfficial shipping/manifest name.
CAS Number 1704065-16-6 Use for waste manifest and inventory tracking.[1][2]
Molecular Formula C₁₃H₁₈BrNContains Nitrogen (amine) and Bromine (halogen).
Functional Groups Tertiary Amine (Pyrrolidine), Aryl BromideBasic and Halogenated .
GHS Classification Skin Irrit. 2 / Eye Dam. 1 (Inferred)Requires full PPE (Nitrile gloves, goggles).
RCRA Status Likely D002 (if pH > 12.5) or Halogenated Organic Must be incinerated at a permitted facility.
Mechanism of Hazard

The pyrrolidine ring acts as a proton acceptor (base). If mixed with acid waste (e.g., HCl, H₂SO₄), a rapid exothermic reaction will occur, potentially pressurizing the waste container. The bromine atom requires high-temperature incineration with scrubbers to capture hydrogen bromide (HBr) and bromine gas (Br₂), preventing atmospheric release.[1][2]

Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. The following segregation logic prevents cross-contamination and dangerous reactions.

Waste Compatibility Matrix
Waste StreamCompatibilityRisk / Rationale
Halogenated Organics Compatible Target Stream. (e.g., DCM, Chloroform).[1][2]
Non-Halogenated Organics Compatible (but costly)Mixing increases disposal cost; technically safe.
Aqueous Acids INCOMPATIBLE Exothermic reaction; salt formation.
Oxidizers INCOMPATIBLE Risk of fire/explosion (Amine oxidation).
Aqueous Bases CompatibleMiscible, but organic layer separation is preferred.

Disposal Decision Workflow

The following logic gate ensures the compound enters the correct waste stream.

DisposalWorkflowcluster_legendProtocol ValidationStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckLiquidPathLiquid SolutionStateCheck->LiquidPathLiquidSolidPathSolid / Silica Gel / WipesStateCheck->SolidPathSolidSolventCheckIs it dissolved inHalogenated Solvent?LiquidPath->SolventCheckStreamCSTREAM C:Solid Hazardous Waste(Double Bagged)SolidPath->StreamCStreamASTREAM A:Liquid Halogenated Waste(e.g., mixed with DCM)SolventCheck->StreamAYes (DCM, CHCl3)StreamBSTREAM B:Liquid Halogenated Waste(Segregated from non-halogens)SolventCheck->StreamBNo (Ethanol, EtOAc)ValidationVerify pH is > 7 before capping.Ensure no Oxidizers present.

Figure 1: Decision tree for assigning the correct waste stream based on physical state and solvent background.

Step-by-Step Disposal Procedure

Phase 1: Preparation
  • PPE Verification: Don standard laboratory PPE: Lab coat, safety glasses with side shields (or goggles), and Nitrile gloves (0.11 mm minimum thickness).

  • Container Selection:

    • Liquids: Use a High-Density Polyethylene (HDPE) or Glass carboy. Ensure the cap has a chemically resistant liner (PTFE).

    • Solids: Use a wide-mouth HDPE jar or double-bag in heavy-duty polyethylene bags.

  • Labeling: Apply a hazardous waste label before adding waste.

    • Primary Constituent: "Halogenated Organic Waste"[4]

    • Specific Components: List "this compound" and any solvents (e.g., "Dichloromethane").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Phase 2: Transfer & Accumulation[1][2]
  • pH Check (Crucial): If the waste solution contains other reagents, verify the pH is neutral or basic. Never add this amine to a container known to contain strong acids.

  • Funneling: Use a dedicated funnel for halogenated waste to prevent cross-contamination with acidic waste streams.

  • Headspace: Fill the container only to 90% capacity to allow for thermal expansion.

  • Secondary Containment: Place the waste container in a secondary tray capable of holding 110% of the container's volume.

Phase 3: Final Disposal[2]
  • Seal: Screw the cap on tightly. Do not leave funnels in the neck of the bottle.

  • Manifest: Log the waste into your facility's EHS tracking system.

    • Waste Code: Utilize the code for Halogenated Solvents (often F001/F002 if mixed with listed solvents, or D002 if corrosive).

  • Pickup: Schedule pickup by your licensed hazardous waste contractor. Ensure the contractor is aware of the halogen content (Bromine) for incineration parameters.

Emergency Response Procedures

In the event of a spill or exposure, immediate action limits the impact.

  • Skin Contact: Immediately wash with soap and copious amounts of water.[5] The basic nature of the amine can cause saponification of skin lipids; do not delay washing.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[5][6] Remove contact lenses if present.[5][6][7] Seek medical attention immediately (Risk of corneal damage).[3]

  • Spill Cleanup:

    • Evacuate the immediate area if the spill is large (>500 mL).

    • Absorb with inert material (vermiculite or sand). Do NOT use acidic clay absorbents without testing, as heat may generate.

    • Collect into a sealable container labeled "Debris from Chemical Spill - Halogenated".

References

  • BioFount. (n.d.). 1-[3-(2-Bromophenyl)propyl]pyrrolidine CAS 1704065-16-6.[1][2][8] Retrieved October 26, 2025, from [Link][1][2]

  • United States Environmental Protection Agency (EPA). (2025). Hazardous Waste Codes: F-List and D-List Definitions. Retrieved October 26, 2025, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved October 26, 2025, from [Link][1][2]

  • Fisher Scientific. (2025).[6] Safety Data Sheet: 1-(3-Bromophenyl)piperidine (Structural Analog). Retrieved October 26, 2025, from [Link][1][2]

Personal protective equipment for handling 1-(3-(2-Bromophenyl)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Response & Rapid Assessment (The "First 5 Minutes")

Status: Immediate Action Required Compound Class: Tertiary Amine / Halogenated Aromatic Risk Profile: Corrosive (Predicted), Irritant, CNS Active (Potential)

Scenario Immediate Action
Skin Contact Drench. Flush with water for 15+ mins.[1] Do not use neutralizing agents. Remove contaminated clothing immediately.[2]
Eye Contact Irrigate. Hold eyelids open; flush with eyewash station for 15 mins. Seek ophthalmologist immediately.
Inhalation Evacuate. Move to fresh air.[2] If breathing is labored, administer oxygen (trained personnel only).
Spill (<10 mL) Absorb. Use vermiculite or sand. Do not use paper towels (fire risk with amines).
Fire Extinguish. Use CO₂, dry chemical, or alcohol-resistant foam.[3][4] Avoid water jet (may spread burning amine).

Hazard Identification & Risk Analysis (SAR-Based)

Note: As a specialized research chemical, specific toxicological data for 1-(3-(2-Bromophenyl)propyl)pyrrolidine is limited.[1] The following profile is derived from Structure-Activity Relationship (SAR) analysis of its functional groups: the pyrrolidine ring (corrosive base) and the brominated aryl chain (lipophilic/bioactive).

  • Corrosivity (High Probability): The pyrrolidine moiety is a strong secondary/tertiary amine base. Expect pH >11 in aqueous solution. It can cause chemical burns to skin and permanent eye damage [1].

  • Bioactivity (High Probability): Phenyl-propyl-amines are a common scaffold in CNS-active compounds (e.g., sigma receptor ligands). Treat as a Potent Pharmacological Agent (PPA) . Avoid all routes of entry.[1][2][4]

  • Flammability: Likely combustible.[3][4] Amines often have flash points lower than expected. Vapors may travel to ignition sources.[3][4]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with cyclic amines. The following matrix dictates the required gear based on operational scale.

PPE Component Specification Technical Rationale
Hand Protection (Primary) Silver Shield / 4H (Laminate) Cyclic amines (like pyrrolidine) permeate nitrile in <5 mins. Laminate offers >4h breakthrough time [2].
Hand Protection (Dexterity) Double Nitrile (5 mil min) Only for incidental splash protection. If outer glove is contaminated, change immediately .
Respiratory P100 + OV Cartridge Required outside fume hood. "OV" (Organic Vapor) captures amine vapors; "P100" captures particulates if solid/salt form.
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate for corrosive amines. A face shield prevents skin absorption via the neck/face.
Body Tychem® C Apron / Lab Coat Standard cotton lab coats absorb amines, keeping them against the skin. Tychem provides a barrier against organic bases.
PPE Decision Logic (DOT Diagram)

PPE_Decision Start Handling Scenario Scale Scale / State Start->Scale Solid Solid / Salt Form Scale->Solid Liquid Free Base / Liquid Scale->Liquid Small < 100 mg Solid->Small Large > 100 mg or Heating Solid->Large Liquid->Small Liquid->Large PPE_Level1 Level 1: Double Nitrile + Goggles + Fume Hood Small->PPE_Level1 Small->PPE_Level1 PPE_Level2 Level 2: Silver Shield Liners + Face Shield + Respirator Standby Large->PPE_Level2 Large->PPE_Level2

Figure 1: Decision logic for selecting appropriate PPE based on the physical state and quantity of the chemical.

Operational Handling Protocols

A. Synthesis & Transfer
  • Atmosphere: Handle the free base under an inert atmosphere (Argon/Nitrogen). Amines react with atmospheric CO₂ to form carbamates, altering stoichiometry.

  • Glassware: Use Schlenk techniques or a glovebox for quantities >1g.

  • Weighing:

    • Never weigh the free base on an open bench.

    • Protocol: Tare a vial with a septum cap inside the hood. Inject the liquid via syringe through the septum. Weigh the closed system.

B. Storage
  • Vessel: Amber glass vial with a Teflon-lined cap.

  • Environment: Store at -20°C.

  • Segregation: Store away from oxidizers (explosion risk) and acids (exothermic reaction).[5]

  • Labeling: Must be labeled "Corrosive" and "Halogenated Waste Stream."

Waste Disposal & Deactivation

Critical Rule: Do NOT mix with non-halogenated solvent waste.[6] The bromine atom necessitates a specific disposal stream to prevent the formation of toxic dioxins during incineration.

Disposal Workflow
  • Identification: Confirm the waste contains this compound.

  • Segregation:

    • Stream A (Halogenated Organic): For the pure compound or solutions in DCM/Chloroform.

    • Stream B (Solid Waste): Contaminated gloves, silica gel, and paper.

  • Deactivation (Spill Cleanup Only):

    • Treat spills with dilute acetic acid (to convert the volatile free base to a non-volatile salt) before absorbing with vermiculite.

    • Warning: This reaction is exothermic.[4] Proceed slowly.

Disposal Logic Diagram (DOT)

Disposal_Flow Waste Waste Generation Type Waste Type? Waste->Type Liquid Liquid Solution Type->Liquid Solid Solid / Contaminated Items Type->Solid Halogen Halogenated Solvent? Liquid->Halogen Bin_Solid BIN: Hazardous Solid Waste Solid->Bin_Solid Yes Yes (e.g., DCM) Halogen->Yes No No (e.g., MeOH) Halogen->No Bin_Halo BIN: Halogenated Organics Yes->Bin_Halo No->Bin_Halo No->Bin_Halo Contains Bromine Atom

Figure 2: Waste disposal decision tree. Note that even non-halogenated solvents must go into the Halogenated stream if they contain the target compound.[6]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Organic Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Occupational Health Guideline for Amines. [Link]

Sources

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